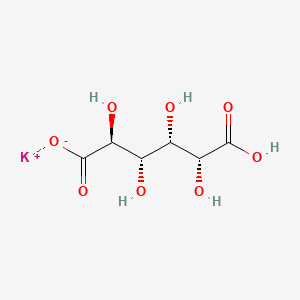
Potassium hydrogen saccharate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium hydrogen saccharate, also known as D-saccharic acid potassium salt, is a compound with the molecular formula C6H9KO8. It is a potassium salt derived from saccharic acid, which is a derivative of glucose after oxidation. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Potassium hydrogen saccharate can be synthesized through the chemical oxidation of glucose with nitric acid. The reaction typically involves the following steps:
Oxidation of Glucose: Glucose is oxidized using nitric acid to produce saccharic acid.
Neutralization: The saccharic acid is then neutralized with potassium hydroxide to form potassium bisaccharate.
Crystallization: The resulting solution is concentrated and allowed to crystallize, yielding potassium bisaccharate crystals.
Industrial production methods follow similar steps but are optimized for large-scale production. The reaction conditions, such as temperature and concentration, are carefully controlled to maximize yield and purity .
Analyse Des Réactions Chimiques
Potassium hydrogen saccharate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce different derivatives.
Reduction: Under specific conditions, it can be reduced to its corresponding alcohol.
Substitution: this compound can participate in substitution reactions where the potassium ion is replaced by other cations.
Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents such as hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Potassium hydrogen saccharate has several scientific research applications:
Biochemical Pathways: It is used to study glucuronic acid cycles and their associated metabolic processes.
Detoxification Processes: It helps in investigating the role of glucuronic acid pathways in detoxification, where toxins and drugs are metabolized into more water-soluble compounds for excretion.
Environmental Chemistry: It is utilized to study the biodegradation of pollutants, as its metabolic pathways often mirror those involved in the degradation of harmful substances in ecosystems.
Mécanisme D'action
The mechanism of action of potassium bisaccharate involves its role in biochemical pathways, particularly those involving glucuronic acid. It acts as an inhibitor for certain enzymes, preventing the hydrolysis of carbohydrates. This inhibition leads to decreased levels of cholesterol and reduced uptake of glucose, which are beneficial in the treatment of various metabolic diseases .
Comparaison Avec Des Composés Similaires
Potassium hydrogen saccharate is similar to other potassium salts of saccharic acid derivatives, such as:
Potassium glucarate: Another potassium salt of saccharic acid, used in similar biochemical and medical research applications.
This compound: A compound with similar properties but different molecular structure and applications.
What sets potassium bisaccharate apart is its unique combination of properties, including its ability to inhibit enzyme activity and its role in detoxification processes .
Propriétés
Formule moléculaire |
C6H9KO8 |
|---|---|
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
potassium;(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O8.K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+1/p-1/t1-,2-,3-,4+;/m0./s1 |
Clé InChI |
UBYZGUWQNIEQMH-SBBOJQDXSA-M |
SMILES isomérique |
[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)O)O)O.[K+] |
SMILES canonique |
C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[K+] |
Description physique |
White to off-white powder; [GFS Chemicals MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















